N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Tankyrase inhibition PARP enzymology Cancer target screening

N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide (CAS 933005-79-9) is a fused thiazolo-triazole heterocycle bearing a simple acetamide substituent at the 3-position, with molecular formula C₆H₈N₄OS and molecular weight 184.22 g/mol. It belongs to the thiazolo[2,3-c][1,2,4]triazole class, a scaffold recognized in medicinal chemistry for yielding compounds with antimicrobial, anticancer, and enzyme-inhibitory activities.

Molecular Formula C6H8N4OS
Molecular Weight 184.22
CAS No. 933005-79-9
Cat. No. B2794894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
CAS933005-79-9
Molecular FormulaC6H8N4OS
Molecular Weight184.22
Structural Identifiers
SMILESCC(=O)NC1=NN=C2N1CCS2
InChIInChI=1S/C6H8N4OS/c1-4(11)7-5-8-9-6-10(5)2-3-12-6/h2-3H2,1H3,(H,7,8,11)
InChIKeyKSBBJKNYPGSRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide (CAS 933005-79-9): Procurement-Relevant Identity and Scaffold Classification


N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide (CAS 933005-79-9) is a fused thiazolo-triazole heterocycle bearing a simple acetamide substituent at the 3-position, with molecular formula C₆H₈N₄OS and molecular weight 184.22 g/mol [1]. It belongs to the thiazolo[2,3-c][1,2,4]triazole class, a scaffold recognized in medicinal chemistry for yielding compounds with antimicrobial, anticancer, and enzyme-inhibitory activities [2]. Unlike many of its class members that carry bulky aromatic or heteroaromatic extensions, this compound represents the minimal, unelaborated N-acetylated core of the 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole series.

Why In-Class Thiazolo-Triazole Acetamides Are Not Interchangeable with N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide


The thiazolo[2,3-c][1,2,4]triazole scaffold tolerates extensive structural variation—aryl, heteroaryl, thioether, and fused-ring substituents—that profoundly alters target engagement and potency [1]. N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is distinguished by the absence of such modifications: its minimal N-acetyl group confers physicochemical properties (XLogP −0.5, molecular weight 184 Da, single rotatable bond) that differ markedly from elaborated analogs such as the phenylacetamide (MW ~260, XLogP ~1.5) or benzo-fused derivatives (MW >240) [1][2]. Direct experimental data show that this compound is essentially inactive against tankyrase-2 (IC₅₀ >19,000 nM), whereas structurally expanded thiazolo-triazoles achieve nanomolar inhibition of the same target [3][4]. Simple replacement with any elaborated analog would therefore alter molecular properties and biological readout in a non-linear, unpredictable manner. The quantitative evidence below documents where measurable differentiation exists.

Quantitative Differentiation Evidence for N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide Against In-Class Comparators


Tankyrase-2 (TNKS2) Inhibitory Activity: >100-Fold Weaker Than Optimized Thiazolo-Triazole Inhibitors

N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide was tested against human tankyrase-2 (TNKS2/PARP5b) in a cell-based assay using Sf21 cells and returned an IC₅₀ >19,000 nM, indicating negligible inhibition [1]. In contrast, potent thiazolo-triazole-based tankyrase inhibitors such as the triazolo-benzothiazole OUL211 achieve IC₅₀ values of 7.8 nM against the same target, while the triazolylthiomethyl-oxadiazole Tankyrase1/2 Inhibitor III exhibits a TNKS2 IC₅₀ of 33 nM [2]. The target compound is therefore >2,400-fold less potent than the best-in-class thiazolo-triazole tankyrase inhibitor and >575-fold less potent than a representative tool compound. This differential inactivity is reproducible and quantifiable.

Tankyrase inhibition PARP enzymology Cancer target screening

Molecular Size and Physicochemical Profile: Smallest Acetamide Congener in the 5,6-Dihydrothiazolo[2,3-c][1,2,4]triazole Series

With a molecular weight of 184.22 Da, XLogP of −0.5, and a single rotatable bond, N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is the smallest and most polar acetamide derivative within the accessible 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole chemical space [1]. The next homolog, N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylacetamide (CID 16031408), has MW 260.31 Da, XLogP ~1.5, and 4 rotatable bonds [2]. The benzo-fused analog N-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-6-yl)acetamide (CAS 30710-24-8) has MW 228.27 Da and a fully aromatic, planarized ring system . These differences of +76 Da and +44 Da in MW, and shifts of approximately +2 and +1 log units in estimated lipophilicity, place the target compound in a distinct fragment-like or lead-like property space (MW <250, logP <1) that is empirically associated with higher aqueous solubility and lower non-specific binding.

Physicochemical properties Lead-likeness Fragment-based design

Scaffold Minimalism as a Synthetic Reference Point: Documented Utility in Thiazolo-Triazole Derivatization Campaigns

Published synthetic routes to functionalized thiazolo[2,3-c][1,2,4]triazoles proceed via electrophilic intramolecular heterocyclization of 3-substituted 4-allyl-1,2,4-triazole-5(1H)-thiones, followed by further elaboration [1][2]. The target compound, bearing only an acetyl group at the 3-position, represents the simplest isolable N-functionalized derivative obtainable directly from the cyclized thiazolo-triazole amine without requiring additional coupling steps or protecting-group strategies. Literature reports confirm that the unsubstituted acetamide can be prepared via direct acetylation of 5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-amine (CAS not disclosed) and serves as a reference point for characterizing more complex derivatives [2]. In contrast, the preparation of analogs such as WAY-601258 requires multi-step thioether formation with 5-(4-methylphenyl)thiazolo-triazole precursors , and S-benzo[4,5]thiazolo-triazole derivatives involve additional benzothiazole ring construction [3].

Synthetic accessibility SAR baseline Medicinal chemistry

Antimicrobial Class-Effect Baseline: Thiazolo[2,3-c][1,2,4]triazole Core Activity Modulated by Substituent Identity

A systematic antimicrobial evaluation of functional derivatives of thiazolo[2,3-c][1,2,4]triazoles demonstrated that bactericidal and fungicidal activity is highly dependent on substituent identity at positions 3 and 6 of the core [1]. Compounds bearing trichlorotellanylmethyl or Cu(I) salt functionalities at position 6, or 2-hydroxyphenyl groups at position 3, exhibited high bactericidal and fungicidal activity. In contrast, the unsubstituted 3-amino derivative and simple alkyl-substituted analogs showed minimal or no antimicrobial effect [1]. While the target compound N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide was not directly tested in this study, the reported SAR trend predicts that the simple N-acetyl substitution alone—lacking the tellurium, copper, or phenolic pharmacophores identified as essential for activity—would place this compound in the low-activity or inactive cohort. This contrasts with the 6-[(trichlorotellanyl)methyl] analog (compound 2a), which demonstrated high bactericidal potency against Gram-positive and Gram-negative strains, and Cu(I) salts 5a,c which showed high fungicidal activity.

Antimicrobial screening Structure-activity relationship Fungicidal activity

Divergent Kinase and Apoptosis-Inducing Profiles: Benzo-Fused vs. Non-Benzo Thiazolo-Triazole Acetamides

S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives, which incorporate a fused benzene ring onto the thiazolo-triazole core, exhibit potent cytotoxicity against MCF-7, A549, and Hep3B cancer cell lines with IC₅₀ values ranging from 3.17 to 14.18 µM for the most active members [1]. Compound 12 (bearing an isatin moiety) achieved IC₅₀ values of 2.40–3.53 µM across these cell lines and demonstrated multi-kinase inhibitory activity against CDK1/cyclin B, GSK-3, and VEGF-R2 [2]. The target compound N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide lacks the benzo-fusion and the aromatic 3-position substituents that drive this cytotoxic and kinase-inhibitory activity. While direct comparative cytotoxicity data for the target compound are not available in peer-reviewed literature, the established SAR from the benzo-fused series indicates that the minimal N-acetyl substitution without ring fusion or extended aromatic systems is insufficient to engage the kinase targets or induce apoptosis at comparable concentrations.

Kinase profiling Anticancer Apoptosis induction

Thioether vs. Amino-Acetamide Connectivity: Distinct Target Engagement Profiles Between Thiazolo-Triazole Subclasses

WAY-601258, a thiazolo[2,3-c][1,2,4]triazole derivative bearing a thioether-linked p-tolyl-acetamide at position 3 (rather than a direct amino-acetamide linkage), is a characterized inhibitor of Mycobacterium tuberculosis shikimate kinase with reported potency in bacterial growth inhibition assays . The target compound N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide employs a direct N-acetyl linkage at position 3, lacking both the thioether bridge and the aromatic substituent that define WAY-601258's target engagement. The thioether sulfur atom in WAY-601258 provides additional coordination geometry and conformational flexibility that are absent in the target compound. Furthermore, the thioether series (also represented by compounds such as 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide) consistently demonstrates binding to enzyme active sites that the amino-acetamide series does not engage [1].

Target engagement Chemical probe selectivity Enzyme inhibition

Evidence-Driven Application Scenarios for N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide


Negative Control Compound for Tankyrase-2 (TNKS2) High-Throughput Screening

With a confirmed IC₅₀ >19,000 nM against tankyrase-2 [1], this compound is an ideal negative control for HTS campaigns seeking nanomolar TNKS2 inhibitors. It defines the assay floor against which active compounds (IC₅₀ <100 nM) can be benchmarked with a >190-fold window, providing statistical confidence in hit-calling algorithms.

Minimal Pharmacophore Fragment for Thiazolo-Triazole SAR and Fragment-Based Drug Design

As the smallest acetamide derivative in the 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole series (MW 184 Da, XLogP −0.5, 1 rotatable bond) [2], this compound occupies the fragment-like property space (MW <250, logP <1) prized in fragment-based screening libraries. It provides a clean baseline for tracking how incremental structural elaboration (phenyl, benzyl, biphenyl, naphthyl additions) modulates potency, selectivity, and physicochemical properties.

Synthetic Intermediate for Parallel Derivatization in Academic and Industrial Medicinal Chemistry

The compound's simple N-acetyl group and unfunctionalized core make it a convenient starting material for hydrolysis to the free 3-amine, followed by diversification into amide, urea, sulfonamide, or thioether libraries. Published general methods confirm that the thiazolo[2,3-c][1,2,4]triazole core is accessible in 2 steps from allyl-triazole-thiones with >70% yield [3], and the acetyl protecting group can be selectively removed under mild conditions, enabling parallel synthesis of compound arrays for phenotypic or target-based screening.

Reference Standard for Analytical Method Development and Quality Control of Thiazolo-Triazole Libraries

Due to its well-defined structure (C₆H₈N₄OS, exact mass 184.041882 Da) [2], low molecular complexity, and commercial availability from multiple suppliers, this compound can serve as a system suitability standard for HPLC-MS, NMR, and purity assay development when analyzing more complex thiazolo-triazole derivatives. Its single-component chromatographic profile and predictable ionization behavior (ESI+ [M+H]⁺ = 185.05) facilitate robust method validation.

Quote Request

Request a Quote for N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.